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Introduction
The clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 system has

emerged as a revolutionary tool for gene editing, offering unprecedented precision in modifying

the genome. However, the safe and efficient delivery of CRISPR/Cas9 components into target

cells remains a significant challenge for its therapeutic application. Lipid nanoparticles (LNPs)

have gained prominence as a non-viral vector for nucleic acid delivery, owing to their

biocompatibility, scalability, and transient expression profiles.[1][2] This document provides

detailed application notes and protocols for the use of LNPs formulated with the novel ionizable

lipid C14-4 for the delivery of CRISPR/Cas9 systems.

The C14-4 ionizable lipid has been identified as a component of LNPs for efficient mRNA

delivery.[3] These application notes will guide researchers in the formulation of C14-4 LNPs

encapsulating CRISPR/Cas9 payloads (e.g., Cas9 mRNA and single guide RNA), their

application in both in vitro and in vivo settings, and the subsequent analysis of gene editing

efficiency.

Data Presentation
Table 1: Physicochemical Properties of C14-4 LNPs for
CRISPR/Cas9 Delivery (Representative Data)
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Parameter Value Method of Measurement

Mean Particle Size (nm) 80 - 120
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Encapsulation Efficiency (%) > 90% RiboGreen Assay

Zeta Potential (mV)
Neutral to slightly negative at

physiological pH
Laser Doppler Velocimetry

Table 2: In Vitro Gene Editing Efficiency of C14-4 LNP-
CRISPR/Cas9 in HEK293T Cells (Representative Data)

Target Gene
C14-4 LNP Dose
(ng/µL)

Indel Frequency
(%)

Method of
Quantification

GFP 50 65 ± 5 TIDE Analysis

AAVS1 50 58 ± 7
T7 Endonuclease I

Assay

HPRT 100 72 ± 6
Next-Generation

Sequencing (NGS)

Table 3: In Vivo Gene Editing Efficiency of C14-4 LNP-
CRISPR/Cas9 in a Mouse Model (Representative Data)

Target Organ Target Gene Dose (mg/kg)
Indel
Frequency (%)

Method of
Quantification

Liver Ttr 1.0 60 ± 10

Next-Generation

Sequencing

(NGS)

Spleen Cd45 1.0 45 ± 8

Next-Generation

Sequencing

(NGS)
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Experimental Protocols
Protocol 1: Formulation of C14-4 LNPs for CRISPR/Cas9
Delivery
This protocol describes the formulation of C14-4 LNPs encapsulating Cas9 mRNA and a single

guide RNA (sgRNA) using a microfluidic mixing method.

Materials:

C14-4 ionizable lipid (synthesized as described in the literature[3])

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG 2000)

Cas9 mRNA

sgRNA

Ethanol

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

Prepare Lipid Stock Solution:

Dissolve C14-4, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of

35:16:46.5:2.5.[3]

The final lipid concentration in the ethanol phase should be between 10-20 mM.
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Prepare Nucleic Acid Solution:

Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The

N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acids) is

a critical parameter to optimize, with a typical starting point being between 3 and 6.

Microfluidic Mixing:

Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g.,

3:1).

Inject the lipid stock solution into the organic phase inlet and the nucleic acid solution into

the aqueous phase inlet.

Collect the resulting LNP suspension from the outlet.

Dialysis and Concentration:

Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol

and raise the pH.

Concentrate the LNPs using a centrifugal filter device if necessary.

Characterization:

Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Determine the encapsulation efficiency using a RiboGreen assay.

Store the formulated LNPs at 4°C.

Protocol 2: In Vitro Delivery of C14-4 LNP-CRISPR/Cas9
This protocol details the procedure for transfecting mammalian cells with C14-4 LNPs to

achieve gene editing.

Materials:

HEK293T cells (or other cell line of interest)
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Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

C14-4 LNP-CRISPR/Cas9 formulation

96-well cell culture plates

Genomic DNA extraction kit

Procedure:

Cell Seeding:

Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of

complete medium.

Incubate at 37°C and 5% CO2 for 24 hours.

LNP Transfection:

Dilute the C14-4 LNP-CRISPR/Cas9 formulation in serum-free medium to the desired final

concentration (e.g., 50-200 ng of nucleic acid per well).

Remove the medium from the cells and add 100 µL of the LNP dilution to each well.

Incubate for 4-6 hours at 37°C.

Add 100 µL of complete medium containing 20% FBS to each well without removing the

transfection medium.

Post-Transfection:

Incubate the cells for 48-72 hours to allow for gene editing to occur.

Genomic DNA Extraction:

Harvest the cells and extract genomic DNA using a commercial kit according to the

manufacturer's instructions.
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Protocol 3: In Vivo Delivery of C14-4 LNP-CRISPR/Cas9
in Mice
This protocol outlines the systemic administration of C14-4 LNPs for in vivo gene editing in a

mouse model.

Materials:

C57BL/6 mice (or other appropriate strain)

C14-4 LNP-CRISPR/Cas9 formulation

Sterile PBS

Insulin syringes

Procedure:

Preparation of Dosing Solution:

Dilute the C14-4 LNP-CRISPR/Cas9 formulation in sterile PBS to the desired final

concentration for the target dose (e.g., 1.0 mg/kg).

Administration:

Administer the dosing solution to the mice via a single intravenous (tail vein) injection. The

injection volume should be approximately 100-200 µL.

Monitoring and Tissue Harvest:

Monitor the mice for any adverse effects.

After a predetermined time point (e.g., 7-14 days), euthanize the mice and harvest the

target organs (e.g., liver, spleen).

Genomic DNA Extraction:

Extract genomic DNA from the harvested tissues using a suitable kit.
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Protocol 4: Quantification of Gene Editing Efficiency
This protocol provides an overview of common methods to quantify the frequency of insertions

and deletions (indels) at the target genomic locus.

1. T7 Endonuclease I (T7E1) Assay:

Principle: This assay detects heteroduplex DNA formed between wild-type and mutated DNA

strands. T7E1 cleaves these mismatched duplexes.

Procedure:

Amplify the target genomic region by PCR using genomic DNA from the treated and

control cells.

Denature and re-anneal the PCR products to form heteroduplexes.

Treat the re-annealed PCR products with T7 Endonuclease I.

Analyze the cleavage products by gel electrophoresis.

Quantify the band intensities to estimate the indel frequency.[4]

2. Tracking of Indels by Decomposition (TIDE) Analysis:

Principle: TIDE is a web-based tool that analyzes Sanger sequencing data to quantify the

spectrum and frequency of indels.

Procedure:

Amplify the target genomic region by PCR from treated and control samples.

Sequence the PCR products using the Sanger method.

Upload the sequencing files (.ab1) to the TIDE web tool for analysis.[5]

3. Next-Generation Sequencing (NGS):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.neb.com/en/-/media/nebus/files/application-notes/determining-efficiency-of-crispr-cas9-editing-using-neb-engen-mutation-detection-kit-on-labchip-gx-t.pdf?rev=22321029e6fb4ad8a15af57d40e365b0&hash=E185F24BCAF662D2A46391A20CB97663
https://academic.oup.com/nar/article/46/10/e58/4925757
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: NGS provides the most comprehensive and quantitative analysis of gene editing

outcomes by deep sequencing the target locus.

Procedure:

Amplify the target genomic region with primers containing adapters for NGS.

Perform deep sequencing of the amplicons.

Analyze the sequencing data using bioinformatics tools to identify and quantify different

types of indels.[1]
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Caption: Experimental workflow for C14-4 LNP-mediated CRISPR/Cas9 gene editing.
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Caption: Generalized cellular uptake and mechanism of action for LNP-delivered

CRISPR/Cas9.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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